1-(3-Amino-4-(trifluoromethoxy)phenyl)-2-bromopropan-1-one

Catalog No.
S14633345
CAS No.
M.F
C10H9BrF3NO2
M. Wt
312.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Amino-4-(trifluoromethoxy)phenyl)-2-bromoprop...

Product Name

1-(3-Amino-4-(trifluoromethoxy)phenyl)-2-bromopropan-1-one

IUPAC Name

1-[3-amino-4-(trifluoromethoxy)phenyl]-2-bromopropan-1-one

Molecular Formula

C10H9BrF3NO2

Molecular Weight

312.08 g/mol

InChI

InChI=1S/C10H9BrF3NO2/c1-5(11)9(16)6-2-3-8(7(15)4-6)17-10(12,13)14/h2-5H,15H2,1H3

InChI Key

PWHGHUSREIEUFU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)OC(F)(F)F)N)Br

1-(3-Amino-4-(trifluoromethoxy)phenyl)-2-bromopropan-1-one is an organic compound characterized by a complex structure that includes a bromopropanone moiety, an amino group, and a trifluoromethoxy group. Its molecular formula is C10H9BrF3NOC_{10}H_{9}BrF_{3}NO and it has a molecular weight of approximately 296.08 g/mol . The trifluoromethoxy group enhances the compound's electronic properties, potentially influencing its reactivity and biological activity, making it a subject of interest in both synthetic chemistry and pharmacology.

The chemical reactivity of 1-(3-Amino-4-(trifluoromethoxy)phenyl)-2-bromopropan-1-one can be attributed to its functional groups. The amino group can participate in nucleophilic substitutions, while the bromine atom serves as a leaving group in various reactions. Typical reactions may include:

  • Nucleophilic substitution: The amino group can attack electrophilic centers, facilitating the formation of new bonds.
  • Electrophilic aromatic substitution: The trifluoromethoxy group can influence the reactivity of the aromatic ring, making it more susceptible to electrophilic attack under certain conditions.
  • Reduction reactions: The compound may undergo reduction to yield amines or alcohols depending on the reaction conditions applied.

These reactions often require optimized conditions such as temperature control, solvent choice, and the presence of catalysts to enhance yields and selectivity.

Research indicates that 1-(3-Amino-4-(trifluoromethoxy)phenyl)-2-bromopropan-1-one exhibits potential biological activity, particularly in pharmacological contexts. The presence of the amino group may facilitate interactions with various biological targets, including enzymes and receptors. Such interactions could modulate cellular pathways and biochemical processes, suggesting its candidacy for further exploration in drug development.

The synthesis of 1-(3-Amino-4-(trifluoromethoxy)phenyl)-2-bromopropan-1-one typically involves several steps:

  • Starting Materials: The synthesis begins with appropriate precursor compounds that contain the necessary functional groups.
  • Bromination: A common method involves bromination of a precursor compound followed by the introduction of the amino and trifluoromethoxy groups.
  • Reaction Conditions: This process is usually carried out under controlled conditions using bases like potassium carbonate and solvents such as dimethylformamide (DMF) to facilitate reactions.
  • Purification: After completion, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Industrial methods may optimize these routes for larger scale production, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.

1-(3-Amino-4-(trifluoromethoxy)phenyl)-2-bromopropan-1-one has several applications across various fields:

  • Pharmaceutical Research: It is explored as a potential drug candidate due to its biological activity.
  • Chemical Synthesis: Used as an intermediate in synthesizing more complex organic molecules and polymers.
  • Biochemical Probes: Studied for its ability to investigate enzyme activities and metabolic pathways.

These applications highlight its versatility in both academic research and industrial settings.

Studies on the interaction of 1-(3-Amino-4-(trifluoromethoxy)phenyl)-2-bromopropan-1-one with biological targets have revealed insights into its mechanism of action. The compound's ability to bind with specific enzymes or receptors suggests it could modulate biological pathways effectively. Further research is required to elucidate these interactions and assess their implications for therapeutic applications.

Several compounds share structural similarities with 1-(3-Amino-4-(trifluoromethoxy)phenyl)-2-bromopropan-1-one. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-(4-Amino-3-(chloromethyl)phenyl)-2-chloropropan-1-oneC10H10Cl2N2OC_{10}H_{10}Cl_{2}N_{2}OContains chlorine instead of bromine, affecting reactivity.
1-(4-Amino-3-(iodomethyl)phenyl)-2-iodopropan-1-oneC10H10I2N2OC_{10}H_{10}I_{2}N_{2}OIodine substitution enhances electrophilicity compared to bromine.
1-(4-Amino-3-(methyl)phenyl)-2-methylpropan-1-oneC11H15NC_{11}H_{15}NLacks halogen substituents; focuses on methyl groups affecting sterics.

Uniqueness

The unique trifluoromethoxy group in 1-(3-Amino-4-(trifluoromethoxy)phenyl)-2-bromopropan-1-one enhances its electronic properties compared to similar compounds. This feature may confer distinct reactivity patterns and biological activities that are not present in its chlorinated or iodinated counterparts.

XLogP3

3.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

310.97688 g/mol

Monoisotopic Mass

310.97688 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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